N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 1,2-thiazolidine-1,1-dioxide substituent on the phenyl ring. The compound’s core structure includes a 1,3-thiazole ring with a methyl group at position 2, an isopropyl (propan-2-yl) group at position 5, and a carboxamide group at position 3. The phenyl ring attached to the carboxamide nitrogen is further substituted with a 1,2-thiazolidine sulfone moiety, which may enhance polarity and influence pharmacokinetic properties .
Properties
Molecular Formula |
C17H21N3O3S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H21N3O3S2/c1-11(2)16-15(18-12(3)24-16)17(21)19-13-5-7-14(8-6-13)20-9-4-10-25(20,22)23/h5-8,11H,4,9-10H2,1-3H3,(H,19,21) |
InChI Key |
UCYCDXUXQTYMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps. One common approach is the condensation of appropriate thiazole derivatives with phenyl-substituted thiazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The compound’s structural analogs can be categorized based on variations in the thiazole ring substituents, carboxamide linkages, and aromatic substitutions:
*Calculated based on molecular formula (C₁₇H₂₁N₃O₃S₂).
Key Observations:
- Thiazole vs.
- Sulfone vs. Benzimidazole Substituents : The target’s 1,2-thiazolidine sulfone group contrasts with Y042-7077’s benzimidazole substituent, which may reduce lipophilicity and improve solubility compared to Y042-7077 .
- Synthetic Complexity : The target compound’s sulfone-substituted phenyl group likely requires specialized synthetic steps (e.g., oxidation of thiazolidine to sulfone), whereas analogs like Y042-7077 utilize simpler coupling reactions .
Physicochemical and Pharmacokinetic Properties
- Solubility: The sulfone group in the target compound likely increases aqueous solubility compared to non-polar analogs like Y042-7077.
- Metabolic Stability : The 1,2-thiazolidine sulfone may resist oxidative metabolism better than benzimidazole or pyridinyl groups in other analogs .
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a synthetic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of 403.5 g/mol. Its structure includes a thiazolidine moiety linked to a thiazole ring, which is crucial for its biological activity.
Research indicates that compounds containing thiazole and thiazolidine rings often exhibit diverse biological activities, including anticancer and antimicrobial properties. The presence of the dioxido group in this compound enhances its reactivity and may contribute to its interaction with biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of related thiazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:
These results suggest that the compound may possess similar anticancer properties due to structural similarities.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound's structural features may allow it to inhibit bacterial growth or disrupt microbial cell functions. Studies have demonstrated that thiazole-containing compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Case Studies
Case Study 1: Antitumor Efficacy
In a study conducted by Evren et al. (2019), novel thiazole derivatives were synthesized and tested against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited strong selectivity and significant cytotoxicity, with IC50 values below 10 µM for A549 cells, indicating potential for further development as anticancer agents.
Case Study 2: Mechanistic Insights
A molecular dynamics simulation study revealed that thiazole derivatives interact with target proteins primarily through hydrophobic contacts, suggesting that structural modifications could enhance binding affinity and specificity for cancer-related targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
